[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester
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Overview
Description
Benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group attached to a carbamate moiety, which is further linked to a chiral hydroxy-methylpentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine, (2S,3S)-1-hydroxy-3-methylpentan-2-amine, under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution: The benzyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Substitution: Palladium on carbon (Pd-C), hydrogen gas.
Major Products Formed
Hydrolysis: (2S,3S)-1-hydroxy-3-methylpentan-2-amine and benzyl alcohol.
Oxidation: (2S,3S)-1-oxo-3-methylpentan-2-yl carbamate.
Substitution: (2S,3S)-1-hydroxy-3-methylpentan-2-yl carbamate.
Scientific Research Applications
Benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The benzyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate .
- Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate .
- N~2~-[(benzyloxy)carbonyl]-N-[(1S,2S)-2-hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide .
Uniqueness
Benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate is unique due to its specific chiral hydroxy-methylpentyl group, which imparts distinct stereochemical properties. This makes it particularly useful in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C14H21NO3 |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13+/m0/s1 |
InChI Key |
RIESWPZCQMFUMF-WCQYABFASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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